2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
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Overview
Description
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C17H20N2O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a benzamide group, and a dimethylphenoxyethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves the reaction of 2-amino-benzamide with 2-(3,4-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the benzamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide shares structural similarities with other benzamide derivatives, such as:
- 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
- 2-amino-N-[2-(3,4-dichlorophenoxy)ethyl]benzamide
- 2-amino-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide.
Uniqueness
- The presence of the 3,4-dimethylphenoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity. These properties distinguish it from other similar compounds and make it a valuable tool for various scientific research applications.
Biological Activity
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
The compound is synthesized through the reaction of 2-amino-benzamide with 2-(3,4-dimethylphenoxy)ethyl chloride under basic conditions like sodium hydroxide or potassium carbonate. The purification process typically involves recrystallization or column chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the biological system under study.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 hepatocellular carcinoma cells, with an IC50 value lower than that of established chemotherapeutics like Etoposide . The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in the G2 phase .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases.
Enzyme Modulation
As a biochemical probe, this compound is investigated for studying enzyme activity and protein interactions. This role is crucial for understanding metabolic pathways and developing new therapeutic agents.
Comparative Analysis with Similar Compounds
The structure of this compound shares similarities with other benzamide derivatives. A comparison table illustrates the differences in biological activities among these compounds:
Compound Name | IC50 (µM) against HepG2 | Mechanism of Action |
---|---|---|
This compound | <0.79 | Induces apoptosis; cell cycle arrest |
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | >10 | Moderate cytotoxicity |
2-amino-N-[2-(3,4-dichlorophenoxy)ethyl]benzamide | >15 | Weak antiproliferative effects |
This table highlights the superior potency of this compound compared to its analogs.
Case Studies
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells, with an IC50 value of approximately 0.56 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like BCL-2 .
- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUUZNYJMRKOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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